5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Description

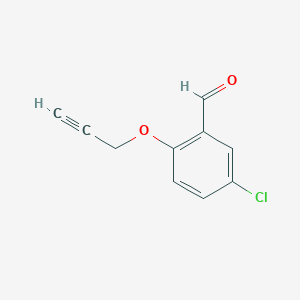

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde (CAS: 224317-64-0) is a halogenated aromatic aldehyde with the molecular formula C₁₀H₇ClO₂. Its structure features a benzaldehyde core substituted with a chlorine atom at the 5-position and a 2-propynyloxy group (-O-CH₂-C≡CH) at the 2-position (Figure 1). This compound is of interest in organic synthesis due to its reactive aldehyde group and the electronic effects imparted by its substituents. The propynyloxy group introduces both steric bulk and electron-withdrawing characteristics, which influence its reactivity in condensation reactions, such as the formation of azomethines (Schiff bases) .

Synthetic routes for analogous compounds (e.g., 5-chloro-2-(N-tosylamino)benzaldehyde derivatives) involve condensation reactions in glacial acetic acid, as demonstrated in studies on zinc complexes .

Properties

IUPAC Name |

5-chloro-2-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOACCUDQZMTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377486 | |

| Record name | 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224317-64-0 | |

| Record name | 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde typically involves the nucleophilic substitution (etherification) of the hydroxyl group of 5-chlorosalicylaldehyde by propargyl alcohol or its activated derivatives under controlled conditions. The key reaction is:

$$

\text{5-chlorosalicylaldehyde} + \text{propargyl alcohol} \xrightarrow[\text{catalyst}]{\text{base, solvent}} \text{this compound}

$$

Detailed Reaction Conditions

- Starting Material: 5-chlorosalicylaldehyde

- Alkylating Agent: Propargyl alcohol or propargyl bromide/iodide (activated alkylating agents)

- Catalysts/Base: Commonly potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile are preferred to enhance solubility and reaction rate

- Temperature: Typically room temperature to reflux (25–80 °C), depending on the reactivity of the alkylating agent and solvent choice

- Reaction Time: Several hours (4–18 hours) to ensure complete conversion

Mechanistic Insights

The reaction proceeds via the formation of the phenolate ion from 5-chlorosalicylaldehyde under basic conditions. The phenolate then attacks the electrophilic carbon of the propargyl derivative, displacing a leaving group (if using propargyl halides) or directly substituting the hydroxyl group (if using propargyl alcohol with activation). This results in the formation of the propargyloxy ether linkage at the 2-position of the aromatic ring, preserving the aldehyde functionality at the 1-position.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 5-chlorosalicylaldehyde | Commercially available |

| Alkylating Agent | Propargyl alcohol or propargyl bromide/iodide | Propargyl bromide offers higher reactivity |

| Base/Catalyst | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | NaH is stronger base, more reactive |

| Solvent | DMF, Acetone, Acetonitrile | Polar aprotic solvents preferred |

| Temperature | 25–80 °C | Reflux for less reactive agents |

| Reaction Time | 4–18 hours | Longer times improve yield |

| Yield | Typically 70–90% | Dependent on purity of reagents and conditions |

| Purification | Crystallization, column chromatography | To remove unreacted starting materials |

Research Findings and Optimization

- Yield Improvement: Use of propargyl bromide instead of propargyl alcohol increases the electrophilicity, improving reaction rates and yields.

- Catalyst Effects: Stronger bases like sodium hydride facilitate complete deprotonation of the phenol, enhancing nucleophilicity and reaction efficiency.

- Solvent Choice: DMF is preferred for its ability to dissolve both organic and inorganic reagents, promoting better contact and reaction kinetics.

- Temperature Control: Mild heating (50–80 °C) accelerates the reaction without decomposing sensitive aldehyde groups.

- Purification: Crystallization from suitable solvents (e.g., ethanol or ethyl acetate) followed by chromatographic techniques ensures high purity of the final product.

Related Synthetic Routes and Analogous Preparations

While direct preparation methods for this compound are limited in literature, analogous methods for related compounds provide insight:

- Methylation of 5-chlorosalicylic acid derivatives to form methoxy analogs has been well documented, involving methylation with dimethyl sulfate under basic conditions.

- Etherification reactions of salicylaldehyde derivatives with alkynyl alcohols or halides are a common strategy to introduce propargyloxy groups, as seen in various organic synthesis patents and research articles.

Summary Table of Key Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Deprotonation of 5-chlorosalicylaldehyde | K₂CO₃ or NaH, polar aprotic solvent | Formation of phenolate ion |

| 2 | Nucleophilic substitution with propargyl agent | Propargyl bromide or propargyl alcohol, 25–80 °C, 4–18 h | Formation of propargyloxy ether |

| 3 | Work-up and purification | Extraction, crystallization, chromatography | Pure this compound |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed:

Oxidation: Formation of 5-chloro-2-(2-propynyloxy)benzoic acid.

Reduction: Formation of 5-chloro-2-(2-propynyloxy)benzyl alcohol.

Substitution: Formation of 5-methoxy-2-(2-propynyloxy)benzenecarbaldehyde or similar substituted products.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde has been investigated for its potential as an intermediate in the synthesis of biologically active compounds. It serves as a precursor for various derivatives that exhibit antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A series of derivatives synthesized from this compound were tested against various bacterial strains. The results indicated that certain derivatives exhibited activity comparable to established antibiotics, showcasing the compound's potential in developing new antimicrobial agents .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

Biochemical Research

The compound is utilized in biochemical assays due to its ability to modify proteins through electrophilic reactions. It is particularly useful in proteomics research for labeling and studying protein interactions.

Application Example: Protein Labeling

this compound was employed to label specific proteins in cell lysates, allowing researchers to track protein expression and modifications over time. This application is critical for understanding disease mechanisms at the molecular level .

Material Science

In material science, this compound has been explored as a building block for synthesizing polymers and advanced materials with unique properties.

Case Study: Polymer Synthesis

Research demonstrated that copolymers derived from this compound exhibited enhanced thermal stability and mechanical properties compared to traditional materials. These findings suggest potential applications in creating durable materials for industrial use .

Toxicological Considerations

While exploring its applications, it is essential to consider the safety profile of this compound. Preliminary studies indicate that the compound can cause skin and eye irritation, necessitating appropriate handling precautions during laboratory use .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is largely dependent on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various products through its functional groups. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde with other substituted benzaldehydes, highlighting structural differences and their implications:

Key Observations

Electronic Effects :

- The propynyloxy group in the target compound is more electron-withdrawing than methoxy (-OCH₃), making the aldehyde group more electrophilic and reactive toward nucleophilic additions (e.g., formation of azomethines) .

- In contrast, 5-Chloro-2-methoxybenzaldehyde exhibits reduced aldehyde reactivity due to the electron-donating methoxy group, favoring applications in stable intermediates .

5-Chloro-2-hydroxy-3-iodobenzaldehyde demonstrates how bulky substituents (e.g., iodine) can hinder reaction kinetics but enable applications in heavy-atom labeling for spectroscopic studies .

The absence of a phenolic -OH group in the target compound may reduce its enzyme-inhibiting properties compared to Triclosan .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves introducing the propargyloxy group (C≡C-O-) to the benzaldehyde scaffold. A plausible route is the nucleophilic substitution of a chlorine atom in 5-chloro-2-hydroxybenzaldehyde with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetone). Optimization parameters include:

- Temperature: 50–70°C to balance reaction rate and byproduct formation.

- Catalyst: Phase-transfer catalysts (e.g., TBAB) improve propargyl bromide solubility in polar aprotic solvents.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc).

Structural confirmation is critical, as residual hydroxyl groups or incomplete substitution may occur .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural features?

Methodological Answer:

- IR Spectroscopy: Identify the aldehyde C=O stretch (~1700 cm⁻¹) and propargyl C≡C stretch (~2100–2260 cm⁻¹). Compare with reference spectra of analogous aldehydes (e.g., IR data for 5-chloro-2-hydroxybenzaldehyde shows C=O at 1680 cm⁻¹) .

- NMR:

- ¹H NMR: Aldehyde proton (~10 ppm), aromatic protons (6.8–8.0 ppm, split due to substituents), and propargyl methylene protons (~4.7 ppm).

- ¹³C NMR: Aldehyde carbon (~190 ppm), propargyl carbons (~75–85 ppm for C≡C).

- Mass Spectrometry (HRMS): Confirm molecular ion peak (C₁₀H₇ClO₂⁺, exact mass 202.0098).

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

- Exposure Control: Use fume hoods to limit inhalation of volatile aldehydes. Wear nitrile gloves and goggles to prevent skin/eye contact, as aldehydes can cause irritation .

- Storage: Keep in airtight containers at 0–6°C to prevent oxidation or moisture absorption .

- Spill Management: Neutralize with sodium bisulfite (for aldehydes) and dispose via hazardous waste protocols.

Advanced Research Questions

Q. How does the propargyloxy group influence the aldehyde’s reactivity in nucleophilic addition reactions?

Methodological Answer: The propargyloxy group’s electron-withdrawing nature (via conjugation) enhances the electrophilicity of the aldehyde, accelerating nucleophilic attacks (e.g., Grignard or hydride additions). To assess this:

Q. What strategies resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

- Accelerated Stability Studies: Expose the compound to pH 3–10 buffers at 40°C for 14 days. Analyze degradation products via HPLC-MS.

- Mechanistic Insights: Under acidic conditions, the propargyl group may hydrolyze to form a ketone; under basic conditions, aldol condensation could occur.

- Orthogonal Validation: Use ¹H NMR to detect aldehyde loss and IR to identify new carbonyl species (e.g., carboxylic acids at ~1700–1750 cm⁻¹) .

Q. How can computational modeling predict this compound’s potential in medicinal chemistry applications?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). The aldehyde can act as a covalent inhibitor via Schiff base formation.

- ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity. The propargyl group may improve membrane permeability but could pose metabolic liabilities (e.g., cytochrome P450 interactions).

- SAR Exploration: Synthesize derivatives (e.g., replacing Cl with F) and correlate with computational predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for structurally similar benzaldehydes?

Methodological Answer:

- Purity Assessment: Use DSC (Differential Scanning Calorimetry) to determine melting range and detect impurities. For example, 5-chloro-2-hydroxybenzaldehyde melts sharply at 98–100°C when pure , while broader ranges suggest contaminants.

- Cross-Validation: Compare with literature using identical purification methods (e.g., recrystallization solvent).

- Crystal Polymorphism: Perform XRD to identify if multiple crystal forms exist, which can alter melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.